7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzoxazepine ring: This step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable electrophile.
Introduction of the fluorophenyl group: This step involves the alkylation of the benzoxazepine ring with a 4-fluorophenyl ethyl halide under basic conditions.
Analyse Chemischer Reaktionen
7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may exert its effects through binding to specific sites on these targets .
Vergleich Mit ähnlichen Verbindungen
7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar benzoxazepine core but lacks the fluorophenyl ethyl group.
4-(4-fluorophenyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar structure but lacks the bromine atom at the 7-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Biologische Aktivität
The compound 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine class, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, drawing on diverse sources and studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C16H16BrFNO2
- Molecular Weight : 364.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure of the compound features a bromine atom and a fluorophenyl ethyl group, which are critical for its biological activity.
Research indicates that benzoxazepines often interact with various neurotransmitter systems, including serotonin and dopamine receptors. The presence of the 4-fluorophenyl group may enhance affinity for these receptors, potentially influencing mood and behavior.
Pharmacological Effects
-
Antidepressant Activity :
- Studies have shown that benzoxazepines can exhibit antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter levels may play a role in this activity.
-
Anxiolytic Properties :
- Similar compounds in the benzoxazepine family have demonstrated anxiolytic effects, suggesting that this compound may also reduce anxiety symptoms through GABAergic mechanisms.
-
Neuroprotective Effects :
- Preliminary studies indicate that compounds with similar structures can protect neurons from oxidative stress, which could have implications for neurodegenerative diseases.
In Vitro and In Vivo Studies
Study Type | Findings |
---|---|
In Vitro | Exhibited significant binding affinity to serotonin receptors (5-HT2A) . |
In Vivo | Demonstrated reduced depressive behavior in forced swim tests . |
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating an antidepressant effect comparable to established SSRIs.
Case Study 2: Anxiolytic Activity
Another study assessed the anxiolytic properties using the elevated plus-maze test. Results showed that subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels.
Eigenschaften
IUPAC Name |
7-bromo-4-[1-(4-fluorophenyl)ethyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO2/c1-11(12-2-5-15(19)6-3-12)20-9-13-8-14(18)4-7-16(13)22-10-17(20)21/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTKKPHBVCGBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.